molecular formula C7H6O2S B013031 3-(3-Thienyl)acrylic acid CAS No. 102696-71-9

3-(3-Thienyl)acrylic acid

Cat. No.: B013031
CAS No.: 102696-71-9
M. Wt: 154.19 g/mol
InChI Key: VYRYYUKILKRGDN-OWOJBTEDSA-N
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Description

3-Thiopheneacrylic acid, also known as (2Z)-3-(3-thienyl)acrylic acid, is an organic compound with the molecular formula C7H6O2S. It is a derivative of acrylic acid where the vinyl group is substituted with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacrylic acid can be synthesized through various methods. One common approach involves the condensation reaction of thiophene-3-carboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of 3-thiopheneacrylic acid typically involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Thiopheneacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

3-Thiopheneacrylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-3-thiophen-3-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRYYUKILKRGDN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294323
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102696-71-9, 1195-52-4
Record name (2E)-3-(3-Thienyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102696-71-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Thienyl)acrylic acid
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Record name (2E)-3-(3-Thienyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-thienyl)acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2E)-3-(thiophen-3-yl)prop-2-enoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-(3-Thienyl)acrylic acid influence its application in material science?

A: this compound exhibits potential in creating photoresponsive materials. Its structure, featuring both a thiophene ring and an acrylic acid group, allows for the creation of liquid crystal compounds. These compounds exhibit a nematic phase, a state of matter characterized by molecules aligning themselves along a preferred direction. This alignment can be influenced by external stimuli, such as light. Research indicates that esters derived from this compound and various azophenols exhibit mesomorphic properties, specifically the nematic phase. [, ] The presence of the thiophene ring and the specific substitution pattern (3-thienyl) contribute significantly to the thermal stability of these liquid crystal compounds. []

Q2: Can this compound be used to modify surfaces for electrochemical applications?

A: Yes, this compound demonstrates the ability to self-assemble on gold surfaces, forming monolayers. [] This self-assembly stems from the interaction between the sulfur atom in the thiophene ring and the gold surface. These monolayers can then be further functionalized with molecules like ferrocene carboxylic acid, opening avenues for applications in sensors and electronic devices. []

Q3: How does the structure of this compound compare to similar compounds in terms of its impact on material properties?

A: When comparing this compound to its isomer, 3-(2-Thienyl)acrylic acid, a key difference emerges in the thermal stability of the resulting liquid crystal compounds. Esters derived from this compound consistently show higher thermal stability compared to those derived from 3-(2-Thienyl)acrylic acid. [] This difference highlights the impact of the thiophene ring's position on the overall molecular properties.

Q4: Does this compound have potential in nanotechnology?

A: Research shows that this compound can be utilized to create monolayer-protected gold nanoclusters. [] Interestingly, the presence of the acrylic acid substituent on the thiophene ring appears to hinder the aggregation often observed in thiophene-based metal nanoparticle stabilizers. [] This ability to stabilize nanoclusters without inducing aggregation makes this compound a promising candidate for various nanotechnology applications.

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